Integrin α5β1 Binding Affinity: GRGDNP IC50 of 12.2 nM for Fibronectin Binding Inhibition
GRGDNP demonstrates a reported IC50 of 12.2 nM for inhibition of α5β1-mediated fibronectin binding . This value positions GRGDNP as a moderately potent α5β1 ligand, notably distinct from cyclic RGD peptides which can achieve 100-fold higher anti-adhesive activity in certain assays [1]. The α5β1 preference is functionally significant: in systematic comparative studies, GRGDNP has been described to preferentially bind α5β1 over αvβ3, whereas cyclic RGD peptides like c(RGDfK) demonstrate broader integrin binding with enhanced αvβ3 affinity [2][3].
| Evidence Dimension | Integrin α5β1 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.2 nM |
| Comparator Or Baseline | Cyclic pentapeptides: up to 100-fold increase in anti-adhesive activity relative to linear GRGDS baseline |
| Quantified Difference | Linear GRGDNP shows moderate α5β1 affinity; cyclic RGD peptides achieve substantially higher potency (up to 100-fold) with distinct integrin selectivity profiles |
| Conditions | Solid phase binding assay for fibronectin binding inhibition |
Why This Matters
This moderate affinity combined with α5β1 preference makes GRGDNP suitable for applications requiring reversible or tunable integrin blockade rather than irreversible high-affinity inhibition.
- [1] Gurrath M, et al. Conformation/activity studies of rationally designed potent anti-adhesive RGD peptides. Eur J Biochem. 1992;210(3):911-921. View Source
- [2] Kapp TG, et al. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Sci Rep. 2017;7:39805. View Source
- [3] Mogford JE, et al. RGDN peptide interaction with endothelial alpha5beta1 integrin causes sustained endothelin-dependent vasoconstriction of rat skeletal muscle arterioles. J Clin Invest. 1997;100(6):1647-1653. View Source
